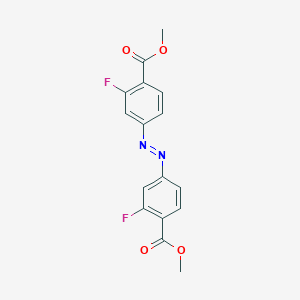
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxy group, a difluoropentanoic acid moiety, and a chiral center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl alcohol and an acid catalyst.
Introduction of the difluoropentanoic acid moiety:
Chiral center formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, catalysts, and industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can be compared with other similar compounds, such as:
2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid: Lacks the chiral center, making it less specific in its interactions.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-pentanoic acid: Lacks the difluoro groups, which may affect its reactivity and biological activity.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluorobutanoic acid: Has a shorter carbon chain, which may influence its physical and chemical properties.
Eigenschaften
Molekularformel |
C11H18F2O4 |
|---|---|
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
(2S)-4,4-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H18F2O4/c1-10(2,3)17-8(14)5-7(9(15)16)6-11(4,12)13/h7H,5-6H2,1-4H3,(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
FXVGGCXQQQOGKL-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(C)(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC(C)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)




![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)


![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
